L-ALANINE (2,3,3,3-D4; 15N)
Description
Rationale for Site-Specific Deuterium (B1214612) (2,3,3,3-D4) and Nitrogen-15 (B135050) (15N) Labeling of L-Alanine
The specific labeling of L-Alanine with four deuterium atoms at the 2, 3, 3, and 3 positions (2,3,3,3-D4) and a Nitrogen-15 atom (15N) is a deliberate strategy to maximize its utility in research.
Deuterium (D or ²H) Labeling: The substitution of hydrogen with deuterium, a heavier isotope, can have several significant effects. Perdeuteration, or extensive deuteration, is a powerful technique used to simplify NMR spectra by reducing the number of proton signals, which can otherwise lead to complex and overlapping peaks. nih.govutoronto.ca This simplification allows for clearer observation of the remaining signals, particularly in large proteins. utoronto.caresearchgate.net Furthermore, the difference in mass between hydrogen and deuterium can lead to a kinetic isotope effect (KIE), where reactions involving the breaking of a C-H bond proceed at a different rate than those involving a C-D bond. nih.gov Studying this effect can provide crucial information about enzyme reaction mechanisms, helping to identify rate-determining steps. nih.govnih.gov
Nitrogen-15 (¹⁵N) Labeling: The incorporation of ¹⁵N is fundamental for protein studies using NMR spectroscopy. researchgate.net Since the natural abundance of ¹⁵N is low (0.37%), labeling proteins with this isotope significantly enhances the NMR signal. d-nb.info This allows for the detailed study of protein structure, dynamics, and interactions. sigmaaldrich.comisotope.com In combination with ¹³C labeling, ¹⁵N labeling is a cornerstone of modern structural biology. sigmaaldrich.com
The dual labeling of L-Alanine with both deuterium and ¹⁵N creates a highly versatile molecule. The ¹⁵N label allows for tracking the amino acid's nitrogen atom through various metabolic pathways, including protein synthesis and degradation, while the deuterium labels provide a means to probe specific enzymatic reactions and simplify complex spectra. nih.govnih.gov
Historical Context and Evolution of Isotopic Tracers in Life Sciences
The use of isotopes as tracers in scientific research has a rich history dating back to the early 20th century. The discovery of radioactivity at the end of the 19th century paved the way for understanding atomic structure and soon led to the use of radioisotopes to trace the fate of molecules in biological systems. tandfonline.comtandfonline.com Early studies in the 1930s and 1940s utilized radioisotopes like sodium-24 and iron-59, produced in cyclotrons, to illuminate metabolic processes. tandfonline.comsciencehistory.org
The development of mass spectrometry was a pivotal moment, enabling the accurate detection and quantification of stable isotopes. nih.gov This opened the door for the use of non-radioactive isotopes like ¹³C, ¹⁵N, and ²H in biological research. nih.gov Over the following decades, stable isotopes became vital tools not only in the biological sciences but also in fields as diverse as forensics and geology. nih.gov The continuous improvement of analytical techniques, particularly mass spectrometry and NMR spectroscopy, has driven the progress of stable isotope tracer studies. nih.govnih.gov
Initially, radioisotopes were the dominant tool in metabolic research. However, since the 1990s, the use of stable isotopes has steadily increased, while studies with radioisotopes have declined. nih.gov This shift is largely due to the safety and versatility of stable isotopes, which allow for studies in a wider range of subjects, including healthy individuals and newborns. nih.gov Today, stable isotope labeling is a mature and indispensable technique in life sciences research. tandfonline.com
Broad Overview of Academic Research Domains Utilizing L-ALANINE (2,3,3,3-D4; 15N)
The unique properties of L-ALANINE (2,3,3,3-D4; 15N) make it a valuable tool across several key research areas:
Metabolomics and Metabolic Flux Analysis: This labeled amino acid is extensively used to trace metabolic pathways and measure the dynamic processes within a cell. pubcompare.aichempep.com By tracking the incorporation of the deuterium and nitrogen labels into various metabolites, researchers can quantify metabolic fluxes and understand how different pathways are regulated. nih.govchempep.com This is particularly important in studying diseases with altered metabolism, such as cancer and diabetes. nih.govlookchem.com
Structural Biology: In the field of structural biology, particularly NMR spectroscopy, isotopically labeled amino acids are crucial for determining the three-dimensional structures of proteins. chempep.comnih.gov The ¹⁵N label provides the necessary signal enhancement, while deuterium labeling helps to simplify spectra and overcome the size limitations of NMR. utoronto.canih.gov This allows for detailed studies of protein folding, dynamics, and interactions with other molecules. chempep.comnih.gov
Biochemical Research and Enzyme Kinetics: The deuterium labels on L-ALANINE (2,3,3,3-D4; 15N) are instrumental in studying enzyme mechanisms. pubcompare.ai By measuring the kinetic isotope effect, researchers can gain insights into the rate-limiting steps of enzymatic reactions. nih.govnih.gov This information is fundamental to understanding how enzymes function and can be used in the design of enzyme inhibitors.
Proteomics: In quantitative proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a powerful technique for comparing protein abundances between different cell populations. chempep.com While L-Arginine and L-Lysine are commonly used for SILAC, labeled L-Alanine can also be employed to study protein synthesis and turnover.
Table 1: Key Research Applications of L-ALANINE (2,3,3,3-D4; 15N)
| Research Domain | Specific Application | Key Benefit of Labeling |
| Metabolomics | Tracing metabolic pathways | Allows for quantification of flux through central carbon and nitrogen metabolism. |
| Structural Biology (NMR) | Protein structure and dynamics determination | ¹⁵N enhances signal; Deuterium simplifies spectra and reduces relaxation for larger proteins. |
| Enzyme Kinetics | Studying reaction mechanisms | Deuterium allows for the measurement of kinetic isotope effects to identify rate-limiting steps. |
| Proteomics | Measuring protein synthesis and turnover | ¹⁵N serves as a tracer to follow the incorporation of alanine (B10760859) into newly synthesized proteins. |
Properties
Molecular Weight |
94.11 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Enrichment of L Alanine 2,3,3,3 D4; 15n for Research Applications
Approaches for Stereospecific Deuterium (B1214612) Incorporation at Alpha and Beta Carbon Positions of L-Alanine
Achieving site-specific and stereoselective deuteration of L-alanine is a significant synthetic challenge. researchgate.net Both chemical and enzymatic methods have been developed to introduce deuterium atoms at the C2 (alpha) and C3 (beta) positions.
Chemical Synthesis Pathways for C2-D1 and C3-D3 Labeling (e.g., L-Alanine-2,3,3,3-d4)
Chemical synthesis offers robust methods for producing highly deuterated L-alanine. One common strategy involves the use of deuterated precursors and reagents. For example, L-Alanine-2,3,3,3-d4 can be synthesized from a deuterated starting material, ensuring the incorporation of four deuterium atoms. angenechemical.comsigmaaldrich.com
A typical chemical pathway might involve the catalytic reduction (deuteriumation) of a precursor like the 2-methyl oxazolone (B7731731) derivative of a deuterated benzaldehyde. cdnsciencepub.com Another approach is to use halogenated precursors, where deuterium is introduced via nucleophilic substitution, a reaction that can be accelerated by catalysts like urotropine. Post-synthesis isotopic exchange reactions, where L-alanine is exposed to deuterium oxide (D₂O) under acidic or basic conditions, can also introduce deuterium at labile positions like the α-carbon. However, this method can lead to partial deuteration and requires extensive purification.
| Method | Precursor Example | Key Reagents/Conditions | Typical Deuteration Efficiency |
| Catalytic Deuteriumation | 2-methyl oxazolone derivative of benzaldehyde-d6 | Deuterium gas (D₂), Catalyst (e.g., Pd/C) | High |
| From Halogenated Precursors | 2-bromopropionic acid | ND₄OH, Urotropine, 60–70°C | High |
| Isotopic Exchange | L-Alanine | D₂O, Acid or Base catalyst | Variable, risks partial labeling |
This table provides an overview of common chemical synthesis approaches for deuterating L-alanine.
Enzymatic Synthesis Routes for Deuterated L-Alanine
Enzymatic methods provide high stereoselectivity for deuterium incorporation. researchgate.netescholarship.org These routes often leverage the specificity of enzymes to catalyze reactions in a deuterated environment. A prevalent chemoenzymatic strategy involves the reductive amination of a deuterated α-keto acid, catalyzed by enzymes like amino acid dehydrogenases. researchgate.net This approach can install both a deuterium atom and the amino group stereoselectively. researchgate.net
Pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes have also shown significant promise. escholarship.org For instance, the Mannich cyclase LolT can catalyze H/D exchange at the α-carbon of a wide range of L-amino acids, including alanine (B10760859), using D₂O as the deuterium source. escholarship.org This method is noted for its broad substrate scope and strict stereoretention. escholarship.org Similarly, tryptophanase has been used for enzymatic isotopic exchange at the α-carbon of various L-amino acids. nih.govd-nb.info
Strategies for High Purity Nitrogen-15 (B135050) Incorporation into the Amino Group of L-Alanine
Incorporating the stable isotope ¹⁵N into the amino group of L-alanine is critical for dual-labeling. This is typically achieved by using a ¹⁵N-labeled nitrogen source during synthesis.
In enzymatic syntheses, ¹⁵N-labeled ammonium (B1175870) salts, such as ¹⁵NH₄Cl, are commonly used as the amine donor in reactions catalyzed by enzymes like alanine dehydrogenase (AlaDH). rsc.org The reaction involves the reductive amination of a pyruvate (B1213749) substrate in a buffer containing ¹⁵NH₄Cl. This method allows for the direct and highly efficient incorporation of the ¹⁵N isotope.
Chemical synthesis can also incorporate ¹⁵N using labeled ammonia (B1221849) or other amine sources. Regardless of the method, controlling the reaction pH and subsequent purification, often via ion-exchange chromatography, are crucial for achieving high isotopic purity.
Integrated Synthetic Schemes for Dual Deuterium and Nitrogen-15 Labeling of L-Alanine (e.g., L-ALANINE (2,3,3,3-D4; 15N))
The synthesis of dually labeled L-ALANINE (2,3,3,3-D4; 15N) requires an integrated approach that combines deuteration and ¹⁵N-labeling strategies. A powerful method involves a one-step, H₂-driven biocatalytic platform. rsc.org This system combines an amino acid dehydrogenase with a deuteration catalyst. researchgate.net
The process starts with a deuterated precursor, such as a deuterated pyruvate, and utilizes ¹⁵NH₄⁺ as the nitrogen source in a D₂O medium. researchgate.netrsc.org The amino acid dehydrogenase enzyme then catalyzes the reductive amination, simultaneously introducing the ¹⁵N atom and a deuterium atom at the α-position with high stereoselectivity and atom economy. rsc.org This integrated chemoenzymatic approach avoids the need for pre-labeled reducing agents, simplifying the purification process. rsc.org Such methods have been successfully used to prepare L-[α-²H,¹⁵N, β-¹³C]-alanine on a half-gram scale, demonstrating their scalability and efficiency. rsc.org
Analytical Verification of Isotopic Purity and Chemical Purity in Labeled L-Alanine Preparations
After synthesis, verifying the isotopic and chemical purity of the final product is essential. medchemexpress.com This is accomplished using a combination of advanced analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. medchemexpress.com
These methods confirm the identity of the compound, quantify the level of isotopic enrichment, and ensure the absence of unlabeled byproducts or other impurities. For instance, L-Alanine-2,3,3,3-d4 is expected to have a mass shift of M+4 compared to its unlabeled counterpart. sigmaaldrich.com
Assessment of Deuterium Atom Percent Enrichment
The atom percent enrichment of deuterium is a critical parameter that defines the quality of the labeled compound. Both MS and NMR are used for this assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides site-specific information about deuterium incorporation. researchgate.net
¹H NMR: The decrease in the integral intensity of proton signals at specific positions directly corresponds to the level of deuterium substitution at those sites. rsc.org
¹³C NMR: The attachment of deuterium to a carbon atom induces a characteristic isotopic shift in the ¹³C NMR spectrum, allowing for the quantification of deuteration at specific carbon atoms. researchgate.netcdnsciencepub.com
²H NMR: Direct detection of deuterium via ²H NMR can also be used, especially in combination with two-dimensional correlation techniques to resolve signals from different deuterated sites. cdnsciencepub.com
These analytical techniques ensure that the synthesized L-ALANINE (2,3,3,3-D4; 15N) meets the high purity standards required for its use as a tracer in sophisticated research applications. sepscience.com
| Analytical Technique | Information Provided | Key Features |
| Mass Spectrometry (MS) | Overall isotopic enrichment, molecular weight verification. | High sensitivity, analysis of isotopic mass distribution. |
| Gas Chromatography-MS (GC-MS) | Separation and quantification of labeled compounds. | Often requires derivatization; provides high-resolution separation. |
| ¹H NMR | Site-specific deuterium incorporation. | Quantifies deuteration by measuring the reduction in proton signal intensity. rsc.org |
| ¹³C NMR | Site-specific deuterium incorporation. | Detects isotope shifts on carbon signals adjacent to deuterium. researchgate.net |
| ²H NMR | Direct detection of deuterium. | Confirms the presence and location of deuterium atoms. cdnsciencepub.com |
This table summarizes the primary analytical methods for verifying the isotopic purity of labeled L-Alanine.
Quantification of Nitrogen-15 Atom Percent Enrichment
The determination of the atom percent enrichment of nitrogen-15 (¹⁵N) in L-ALANINE (2,3,3,3-D4; ¹⁵N) is critical for its use in quantitative studies. This value represents the percentage of ¹⁵N atoms relative to the total nitrogen atoms in the sample. Several mass spectrometry-based techniques are employed for this purpose, providing high precision and accuracy.
Gas chromatography-mass spectrometry (GC-MS) is a widely used method for analyzing the isotopic enrichment of amino acids. nih.gov Prior to analysis, the amino acid is typically derivatized to increase its volatility. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). nist.gov The derivatized L-alanine is then introduced into the GC-MS system. The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), allowing for the determination of the relative abundance of the ¹⁵N-labeled and unlabeled fragments. By comparing the ion intensities of the ¹⁵N-containing fragment with its ¹⁴N counterpart, the atom percent enrichment can be calculated. ckisotopes.com
Another powerful technique is isotope ratio mass spectrometry (IRMS), often coupled with an elemental analyzer (EA-IRMS) or a gas chromatograph (GC-C-IRMS). acs.orgsemanticscholar.org In EA-IRMS, the sample is combusted, and the resulting nitrogen gas (N₂) is analyzed. The ratio of masses 29 (¹⁴N¹⁵N) and 28 (¹⁴N¹⁴N) is measured to determine the ¹⁵N enrichment. nih.gov GC-C-IRMS allows for the analysis of individual amino acids in a mixture after chromatographic separation. acs.org
High-resolution mass spectrometry (HRMS), such as that performed on Orbitrap instruments, is also emerging as a valuable tool for isotopic analysis. alexandraatleephillips.com HRMS can distinguish between isotopologues with very small mass differences, providing accurate enrichment data.
The precision of these measurements is crucial. For instance, a reported method for measuring ¹⁵N isotopic enrichment of 18 common plasma amino acids demonstrated a coefficient of variation (within-assay precision) of 0.35% on replicate measures. nih.gov Commercially available L-ALANINE (2,3,3,3-D4; ¹⁵N) typically has a specified ¹⁵N enrichment of 98% or greater. isotope.com
Table 1: Techniques for Quantifying Nitrogen-15 Atom Percent Enrichment
| Analytical Technique | Principle | Typical Derivatization | Key Advantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives by GC followed by mass analysis. | Required (e.g., TBDMS) | High sensitivity and specificity. |
| Isotope Ratio Mass Spectrometry (IRMS) | Precise measurement of isotope ratios in a purified gas. | Not always required | High precision for bulk and compound-specific analysis. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement to resolve isotopologues. | Can be performed with or without derivatization | High accuracy and ability to analyze complex mixtures. |
Chromatographic and Spectroscopic Methods for Chemical Purity Evaluation
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for purity assessment. Reversed-phase HPLC is commonly used to separate the target compound from any non-polar impurities. nih.gov Chiral HPLC, using a chiral stationary phase, is essential to verify the enantiomeric purity of L-alanine, ensuring the absence of its D-enantiomer. nih.govjamstec.go.jp The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.
Gas Chromatography (GC): Following derivatization, GC can be used to separate volatile impurities from the L-alanine derivative. nist.gov The flame ionization detector (FID) provides a response proportional to the mass of carbon, allowing for quantitative purity assessment.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure and identifying impurities. The absence of signals corresponding to potential impurities confirms the high purity of the sample. For L-ALANINE (2,3,3,3-D4; ¹⁵N), the lack of signals in the regions corresponding to the deuterated positions in the ¹H NMR spectrum confirms the high level of deuteration. pubcompare.ai
Mass Spectrometry (MS): As used for isotopic enrichment, MS also provides information on chemical purity. The presence of unexpected ions in the mass spectrum could indicate impurities. Techniques like LC-MS/MS can provide high specificity for quantifying low-level impurities.
Table 2: Methods for Chemical Purity Evaluation
| Analytical Technique | Information Provided | Typical Purity Specification |
| High-Performance Liquid Chromatography (HPLC) | Separation of non-volatile impurities, enantiomeric purity. | ≥98% |
| Gas Chromatography (GC) | Separation of volatile impurities after derivatization. | ≥98% |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and detection of structural impurities. | Conforms to structure |
| Mass Spectrometry (MS) | Detection of impurities with different mass-to-charge ratios. | Absence of significant impurity peaks |
The combination of these analytical techniques ensures that the L-ALANINE (2,3,3,3-D4; ¹⁵N) used in research is of the highest quality, providing reliable and reproducible data in sensitive applications.
Advanced Spectroscopic and Spectrometric Methodologies Employing L Alanine 2,3,3,3 D4; 15n
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. The use of isotopically labeled compounds like L-ALANINE (2,3,3,3-D4; 15N) significantly enhances the capabilities of NMR in biomolecular studies. ckisotopes.com
Applications of Deuterium (B1214612) Labels in 1H-NMR Signal Simplification and Relaxation Studies
The strategic replacement of protons with deuterium in L-alanine offers significant advantages in ¹H-NMR spectroscopy. Deuteration simplifies complex proton spectra by removing signals from the deuterated positions, which can be particularly useful in crowded spectral regions. researchgate.netnih.gov This simplification allows for the unambiguous assignment of remaining proton resonances and facilitates the analysis of molecular structure and conformation. nih.gov
Furthermore, deuterium labeling is instrumental in relaxation studies, which provide insights into molecular dynamics. The spin-lattice relaxation times of protons adjacent to deuterated sites can be significantly altered. For instance, studies on deuterated proteins have shown that the relaxation times of side-chain protons of buried residues become remarkably longer compared to their protonated counterparts, while those of exposed residues remain largely unchanged. nih.gov This effect allows for the probing of the local environment and dynamics of specific residues within a larger biomolecule.
Table 1: Impact of Deuteration on ¹H-NMR of L-Alanine
| Feature | Unlabeled L-Alanine | L-ALANINE (2,3,3,3-D4; 15N) | Benefit of Deuteration |
| ¹H Spectrum | Complex, with overlapping signals | Simplified, with fewer signals | Easier spectral interpretation and assignment researchgate.netnih.gov |
| Relaxation Times | Standard values | Altered for nearby protons | Provides insights into molecular dynamics and local environment nih.gov |
Utility of Nitrogen-15 (B135050) Labels in 15N-NMR and Heteronuclear NMR Experiments (e.g., HSQC, HMBC)
The incorporation of the ¹⁵N isotope is fundamental to a suite of powerful heteronuclear NMR experiments. sigmaaldrich.com Direct ¹⁵N-NMR spectroscopy allows for the observation of nitrogen environments within a molecule, providing valuable information about hydrogen bonding and secondary structure. researchgate.net
More significantly, the ¹⁵N label enables a variety of two-dimensional and three-dimensional NMR experiments that correlate the nitrogen atom with its attached proton and other nearby nuclei. The Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone of this approach, producing a 2D spectrum with peaks corresponding to each ¹⁵N-¹H pair. protein-nmr.org.ukprotocols.io This "fingerprint" of a protein allows for the assignment of backbone amide resonances and the monitoring of changes upon ligand binding or conformational alterations. protein-nmr.org.uk
The Heteronuclear Multiple Bond Correlation (HMBC) experiment extends these correlations to protons that are two or three bonds away from the ¹⁵N nucleus. columbia.edu This provides crucial information for connecting different parts of a molecule and for the complete assignment of complex structures. The sensitivity of ¹⁵N-detected experiments is lower than that of ¹³C-detected experiments due to the lower natural abundance of ¹⁵N, necessitating longer scan times for equivalent sensitivity. columbia.edu
Table 2: Common ¹⁵N-Based Heteronuclear NMR Experiments
| Experiment | Information Provided | Application in L-Alanine Studies |
| ¹⁵N-NMR | Direct observation of nitrogen chemical environments researchgate.net | Probing electronic structure and hydrogen bonding involving the amino group. |
| ¹H-¹⁵N HSQC | Correlation of ¹⁵N nuclei with their directly attached protons protein-nmr.org.ukprotocols.io | Backbone amide assignment in peptides and proteins containing labeled alanine (B10760859). nih.gov |
| ¹H-¹⁵N HMBC | Correlation of ¹⁵N nuclei with protons over two or three bonds columbia.edu | Establishing long-range connectivity for structural elucidation. |
Isotope-Edited and Isotope-Filtered NMR for Biomolecular Structure Elucidation
Isotope-edited and isotope-filtered NMR techniques are sophisticated methods that leverage isotopic labeling to simplify spectra and isolate specific signals within large biomolecules. researchgate.net In an isotope-edited experiment, only signals from the isotopically labeled parts of a molecule are observed. Conversely, an isotope-filtered experiment specifically removes signals from the labeled portions, allowing for the observation of the unlabeled components. jandr.org
These techniques are particularly powerful when studying protein-ligand or protein-protein interactions. For example, by labeling one component of a complex with ¹⁵N and leaving the other unlabeled, an isotope-filtered NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can be used to exclusively observe intermolecular NOEs, providing direct evidence of spatial proximity between the two molecules. The application of ¹⁵N and ¹³C isotope-filtered NOESY has been instrumental in assigning proton resonances in DNA molecules where one strand is uniformly labeled. jandr.org
Mass Spectrometry (MS) for Qualitative and Quantitative Isotopic Analysis
Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. When combined with isotopic labeling, it becomes a powerful tool for both qualitative and quantitative analysis of molecules and their metabolic fates.
Isotope Dilution Mass Spectrometry (IDMS) for Accurate Quantification of L-Alanine and Metabolites
Isotope Dilution Mass Spectrometry (IDMS) is a definitive method for the highly accurate quantification of compounds. nih.gov This technique involves adding a known amount of an isotopically labeled standard, such as L-ALANINE (2,3,3,3-D4; 15N), to a sample containing the unlabeled analyte of interest. The labeled compound serves as an internal standard that behaves identically to the analyte during sample preparation and analysis.
By measuring the ratio of the mass spectrometric signals of the labeled and unlabeled compounds, the concentration of the analyte in the original sample can be determined with high precision and accuracy. This method effectively corrects for losses during sample processing and variations in instrument response. IDMS is widely used in clinical chemistry, metabolomics, and proteomics to quantify amino acids and other metabolites in complex biological matrices. nih.govmdpi.com
Tandem Mass Spectrometry (MS/MS) for Tracing Fragmentation Patterns and Metabolic Transformations
Tandem mass spectrometry, or MS/MS, involves multiple stages of mass analysis. wikipedia.org In a typical MS/MS experiment, a precursor ion of a specific mass-to-charge ratio is selected, fragmented, and the resulting product ions are then analyzed. nationalmaglab.org This process provides detailed structural information about the precursor ion. unt.edu
When using an isotopically labeled compound like L-ALANINE (2,3,3,3-D4; 15N), the deuterium and nitrogen-15 labels serve as tracers that can be followed through fragmentation pathways and metabolic transformations. nih.gov By comparing the MS/MS spectra of the labeled and unlabeled compounds, researchers can elucidate fragmentation mechanisms and identify the positions of the labels in the fragment ions. In metabolic studies, the isotopic labels allow for the tracking of the labeled alanine as it is incorporated into other molecules, providing insights into metabolic pathways and fluxes. nih.gov
Table 3: Applications of Mass Spectrometry with L-ALANINE (2,3,3,3-D4; 15N)
| Technique | Principle | Application with Labeled Alanine |
| IDMS | A known amount of isotopically labeled standard is added to a sample for quantification. nih.gov | Accurate measurement of L-alanine and its metabolites in biological samples. |
| MS/MS | Precursor ions are fragmented to produce product ions, revealing structural information. nationalmaglab.org | Tracing the fate of the deuterium and nitrogen-15 labels through metabolic pathways and fragmentation processes. nih.govnih.gov |
Integration with Liquid Chromatography (LC-MS) for Targeted and Untargeted Metabolomics and Proteomics
The integration of isotopically labeled compounds with liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of modern quantitative analysis in life sciences. L-ALANINE (2,3,3,3-D4; 15N), with its deuterium and nitrogen-15 labels, serves as an invaluable tool in both targeted and untargeted metabolomics and proteomics studies. Its utility stems from its chemical identity being nearly identical to its unlabeled counterpart, while its increased mass allows for clear differentiation by a mass spectrometer.
Targeted Metabolomics:
In targeted metabolomics, the primary application of L-ALANINE (2,3,3,3-D4; 15N) is as an internal standard for the accurate quantification of unlabeled L-alanine. The principle of stable isotope dilution is employed, where a known amount of the labeled standard is spiked into a biological sample prior to sample preparation and analysis. Since the labeled standard and the endogenous analyte co-elute chromatographically and experience similar ionization efficiencies and potential matrix effects, the ratio of their signal intensities in the mass spectrometer provides a highly accurate and precise measure of the endogenous L-alanine concentration. This approach effectively corrects for sample loss during preparation and variations in instrument response.
The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative LC-MS analysis, significantly improving the reliability of the results. The selection of an internal standard that is structurally identical to the analyte, but mass-shifted, ensures that it behaves similarly throughout the analytical process, from extraction to detection.
Untargeted Metabolomics:
In untargeted metabolomics, which aims to comprehensively profile all measurable small molecules in a sample, L-ALANINE (2,3,3,3-D4; 15N) can be utilized in several ways. It can serve as a quality control standard to monitor instrument performance and data quality over a large batch of samples. By spiking it into every sample, researchers can track retention time stability, mass accuracy, and signal intensity, ensuring the reliability and reproducibility of the untargeted analysis.
Furthermore, in metabolic flux analysis, a specialized area of metabolomics, cells or organisms can be cultured with 15N-labeled substrates. The incorporation of the 15N label into L-alanine and other metabolites can be traced using LC-MS, providing insights into the dynamics of metabolic pathways. While L-ALANINE (2,3,3,3-D4; 15N) itself is a labeled product, its known fragmentation pattern can aid in the identification and validation of other 15N-containing metabolites in complex biological extracts.
Proteomics:
In the field of proteomics, which focuses on the large-scale study of proteins, isotopically labeled amino acids are fundamental for quantitative studies. While methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) typically involve labeling the entire proteome, the use of a single labeled amino acid like L-ALANINE (2,3,3,3-D4; 15N) as a spike-in standard has specific applications. It can be used for the absolute quantification of L-alanine-containing peptides, and by extension, their parent proteins, through targeted proteomics approaches such as multiple reaction monitoring (MRM).
The following table summarizes the key applications of L-ALANINE (2,3,3,3-D4; 15N) in LC-MS based studies:
| Methodology | Application of L-ALANINE (2,3,3,3-D4; 15N) | Key Advantage |
| Targeted Metabolomics | Internal Standard for L-alanine quantification | High accuracy and precision through stable isotope dilution |
| Untargeted Metabolomics | Quality Control Standard | Monitoring instrument performance and data reproducibility |
| Metabolic Flux Analysis | Tracer for metabolic pathways | Elucidation of dynamic metabolic processes |
| Targeted Proteomics | Internal Standard for absolute quantification of specific peptides/proteins | Accurate determination of protein abundance |
Other Spectroscopic Techniques (e.g., Infrared and Raman Spectroscopy) for Vibrational Analysis of Labeled L-Alanine
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that probe the vibrational modes of molecules. The frequencies of these vibrations are sensitive to the masses of the atoms involved and the strength of the chemical bonds between them. Isotopic substitution, such as the replacement of ¹H with ²H (deuterium) and ¹⁴N with ¹⁵N in L-alanine, leads to predictable shifts in the vibrational frequencies, providing a powerful tool for detailed structural and dynamic studies.
The analysis of L-ALANINE (2,3,3,3-D4; 15N) by these techniques offers a unique fingerprint of its isotopic composition. The heavier isotopes cause a decrease in the vibrational frequencies of the bonds they are involved in, a phenomenon known as an isotopic redshift. This effect is particularly pronounced for modes involving significant motion of the substituted atoms.
Infrared Spectroscopy:
In the infrared spectrum of L-alanine, characteristic absorption bands correspond to the stretching and bending vibrations of its functional groups, such as the amino group (NH₂), the carboxylate group (COO⁻), and the C-H bonds. Upon deuteration of the methyl and alpha-carbon positions (2,3,3,3-D4), the C-D stretching and bending vibrations will appear at lower frequencies compared to the corresponding C-H vibrations. Similarly, the substitution of ¹⁴N with ¹⁵N will primarily affect the vibrational modes of the amino group, such as N-H stretching and bending. These shifts can be used to unambiguously assign vibrational bands and to study the local environment and interactions of these specific groups within a larger molecular system or a crystal lattice.
Raman Spectroscopy:
Raman spectroscopy provides complementary information to IR spectroscopy, as it is sensitive to changes in polarizability during a vibration. The Raman spectrum of L-ALANINE (2,3,3,3-D4; 15N) will also exhibit isotopic shifts for the vibrational modes involving the deuterium and ¹⁵N atoms. For instance, studies on deuterated isotopomers of L-alanine have shown significant changes in the Raman spectra, allowing for a more confident interpretation of the vibrational assignments. The combination of experimental Raman data with theoretical calculations, such as density functional theory (DFT), can provide a detailed understanding of the molecule's structure and dynamics in different environments.
The following table presents a selection of vibrational frequencies for different isotopologues of alanine, illustrating the effect of isotopic substitution. The data is compiled from various spectroscopic studies.
| Vibrational Mode | L-Alanine (unlabeled) Frequency (cm⁻¹) | L-Alanine-¹⁵N Frequency (cm⁻¹) | L-Alanine-d₄ (Approximate Expected Shift) | Assignment |
| NH₃⁺ symmetric deformation | 1531 | ~1524 | No significant shift | Bending of the amino group |
| CH₃ degenerate deformation | 1455 | 1455 | Significant redshift | Bending of the methyl group |
| COO⁻ symmetric stretching | 1411 | ~1409 | No significant shift | Stretching of the carboxylate group |
| C-N stretching | 919 | ~913 | Minor shift | Stretching of the carbon-nitrogen bond |
| C-C stretching | 852 | ~847 | Minor shift | Stretching of the carbon-carbon bond |
The precise measurement of these isotopic shifts through IR and Raman spectroscopy provides a sensitive probe for studying intermolecular interactions, such as hydrogen bonding, and conformational changes in L-alanine and peptides or proteins that contain this amino acid.
Mechanistic Enzymology and Kinetic Isotope Effect Kie Studies with L Alanine 2,3,3,3 D4; 15n
Deuterium (B1214612) Kinetic Isotope Effects on Enzyme-Catalyzed Reactions Involving L-Alanine
The substitution of hydrogen with deuterium at the C2 and C3 positions of L-alanine allows for the investigation of reactions where carbon-hydrogen bonds are cleaved. The difference in mass between protium (B1232500) (¹H) and deuterium (²H or D) leads to a lower zero-point energy for a C-D bond compared to a C-H bond, making the C-D bond stronger and more difficult to break. Consequently, a slower reaction rate is often observed when a C-H bond cleavage is a rate-determining step, a phenomenon known as a primary deuterium KIE.
Probing Carbon-Hydrogen Bond Cleavage Steps and Transition State Structures
The magnitude of the primary deuterium KIE is a sensitive probe of the transition state of the C-H bond cleavage step. A large KIE (typically kH/kD > 2) is indicative of a transition state where the hydrogen is being transferred symmetrically between the donor and acceptor atoms. Conversely, a small KIE suggests either a very early or a very late transition state, where the C-H bond is either largely intact or almost completely broken.
In a study of L-alanine oxidation by the flavoenzyme Tryptophan 2-monooxygenase (TMO), a member of the L-amino acid oxidase family, a significant primary deuterium kinetic isotope effect was observed. nih.gov The primary deuterium KIE was found to be pH-independent over a range of 6.5 to 10, with an average value of 6.0 ± 0.5. nih.gov This large and pH-independent KIE is consistent with the intrinsic value for C-H bond cleavage, suggesting that this step is largely rate-limiting and proceeds via a transition state where the hydride ion is being transferred from the alpha-carbon of L-alanine to the flavin cofactor. nih.gov The results support a hydride transfer mechanism for the oxidation of L-alanine by TMO. nih.gov
Similarly, studies on alanine (B10760859) racemase, a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, have utilized deuterium KIEs to elucidate the mechanism of Cα-hydron abstraction. The intrinsic primary KIEs for this step were determined to be 1.57 ± 0.05 in the D- to L-alanine direction and 1.66 ± 0.09 in the L- to D-alanine direction. nih.gov These values, along with other data, suggest that the transition state for proton abstraction is early in the D to L direction and late in the L to D direction. nih.gov
| Enzyme | Reaction | Observed KIE (kH/kD) | Interpretation |
|---|---|---|---|
| Tryptophan 2-monooxygenase (TMO) | Oxidation of L-alanine | 6.0 ± 0.5 | C-H bond cleavage is a major rate-limiting step; supports a hydride transfer mechanism. nih.gov |
| Alanine Racemase | Cα-hydron abstraction (D to L) | 1.57 ± 0.05 | Indicates an early transition state for proton abstraction. nih.gov |
| Alanine Racemase | Cα-hydron abstraction (L to D) | 1.66 ± 0.09 | Indicates a late transition state for proton abstraction. nih.gov |
Assessment of Rate-Limiting Steps and Reaction Pathway Branching
The large and pH-independent deuterium KIE observed in the TMO-catalyzed oxidation of L-alanine strongly suggests that the cleavage of the α-C-H bond is the primary rate-limiting step in the reductive half-reaction. nih.gov The observed deuterium KIEs in this case rule out the rate-limiting formation of an intermediate in which the C-H bond is still intact. nih.gov This level of detail is crucial for constructing an accurate energy profile of the reaction and understanding how the enzyme modulates the energy barriers of different steps.
Stereochemical Analysis of Deuterium Transfer in Enzymatic Reactions
The stereochemical course of hydrogen transfer is a fundamental aspect of enzyme mechanism. While direct KIE studies on the stereochemistry of deuterium transfer in L-alanine reactions are not extensively detailed in the provided search results, the principles of KIE can be applied to understand these processes. For instance, comparing the KIEs for the removal of pro-R versus pro-S hydrogens can reveal the stereospecificity of an enzyme.
In a related context, L-alanine dehydrogenase isolated from Bacillus subtilis exhibits pro-R stereospecificity, meaning it exclusively transfers a hydride from the pro-R position of the nicotinamide (B372718) ring of NADH to pyruvate (B1213749) to form L-alanine. researchgate.net While this example illustrates the stereospecificity of an enzyme, KIE studies with stereospecifically labeled L-alanine (e.g., (2R, 3R, 3S)-L-ALANINE-d3 or (2S, 3R, 3S)-L-ALANINE-d3) would be necessary to probe the transition state of the stereospecific C-H bond cleavage in the reverse reaction. Such studies can differentiate between concerted and stepwise mechanisms of deuterium transfer and provide insights into the geometry of the enzyme's active site.
Nitrogen-15 (B135050) Kinetic Isotope Effects in Amino Group Transformations
Substituting the nitrogen atom of the amino group in L-alanine with its heavier isotope, ¹⁵N, allows for the investigation of steps involving the cleavage or formation of bonds to the nitrogen atom, such as in transamination and deamination reactions. The ¹⁵N KIE reports on changes in the bonding environment of the nitrogen atom in the transition state.
Elucidation of Nitrogen Bonding Changes during Transamination and Deamination Reactions
Nitrogen-15 KIEs provide valuable information about the nature of the transition state during the transformation of the amino group. In the TMO-catalyzed oxidation of L-alanine, which involves an initial deamination event, the ¹⁵V/K_alanine_ value was determined to be 1.0145 ± 0.0007 at pH 8. nih.gov This normal ¹⁵N KIE indicates that the bonding to the nitrogen atom is weaker in the transition state compared to the ground state.
By combining this with the equilibrium ¹⁵N isotope effect for the deprotonation of the alanine amino group (1.0233 ± 0.0004), the ¹⁵N isotope effect on the C-H bond cleavage step could be calculated to be 0.9917 ± 0.0006. nih.gov This inverse isotope effect on the chemical step suggests an increase in the bonding order to the nitrogen atom during the hydride transfer, which is consistent with the formation of an imine product. These findings demonstrate the power of using multiple isotope effects to dissect the electronic and bonding changes occurring at different atoms during a single enzymatic step.
Determination of the Timing of Nitrogen Bond Cleavage Relative to Other Steps
The combination of deuterium and nitrogen-15 KIEs can be used to determine the relative timing of C-H and C-N bond cleavage events. In the case of TMO, the observation of a significant deuterium KIE indicates that C-H bond cleavage is irreversible. nih.gov Therefore, the ¹⁵N KIE reports on changes in the nitrogen's bonding that occur either before or during this first irreversible step. nih.gov
The measured ¹⁵N KIE, in conjunction with the deuterium KIE, provides a more complete picture of the transition state. The data for TMO suggests that the changes in bonding to the nitrogen atom and the cleavage of the C-H bond are concerted, occurring within the same transition state. This detailed mechanistic insight would be difficult to obtain without the use of dual-labeled substrates like L-ALANINE (2,3,3,3-D4; 15N).
| Parameter | Value | Interpretation |
|---|---|---|
| ¹⁵V/K_alanine_ | 1.0145 ± 0.0007 | Weaker nitrogen bonding in the overall rate-limiting transition state. nih.gov |
| Equilibrium ¹⁵N Isotope Effect (Deprotonation) | 1.0233 ± 0.0004 | Reference for the isotope effect of removing a proton from the amino group. nih.gov |
| ¹⁵N Isotope Effect on C-H Cleavage Step | 0.9917 ± 0.0006 | Increased nitrogen bonding order during the hydride transfer step. nih.gov |
Comprehensive Analysis of Combined Deuterium and Nitrogen-15 KIEs for Multi-Step Enzymatic Mechanisms
The concurrent measurement of deuterium (²H) and nitrogen-15 (¹⁵N) kinetic isotope effects (KIEs) provides a powerful tool for dissecting the intricacies of multi-step enzymatic mechanisms involving L-alanine. This dual-isotope approach allows for the simultaneous probing of bond-breaking and bond-forming events at different atomic centers, offering a more complete picture of the transition state structure and the sequence of chemical steps. By using L-ALANINE (2,3,3,3-D₄; ¹⁵N), researchers can investigate the C-H bond cleavage at the α-carbon and changes in the bonding environment of the amino group nitrogen within the same reaction cycle.
In multi-step enzymatic reactions, the observed KIE for a particular isotopic substitution can be attenuated by the kinetic significance of other steps in the sequence. However, by measuring KIEs for two different isotopes, it is possible to gain insights into the relative rates of individual steps. For instance, in the context of pyridoxal phosphate (PLP)-dependent enzymes that catalyze transamination reactions with L-alanine, the mechanism involves several discrete steps, including the formation of an external aldimine, deprotonation at Cα, reprotonation at C4' of the cofactor, hydrolysis, and product release.
A significant deuterium KIE (kH/kD > 1) upon substitution at the α-carbon of L-alanine is indicative that the C-H bond cleavage is at least partially rate-limiting. Concurrently, a ¹⁵N KIE (¹⁴k/¹⁵k) can reveal the extent to which the C-N bond of the amino group is altered in the transition state of the rate-determining step. For example, a ¹⁵N KIE greater than 1 suggests a weakening of the C-N bond, while a value close to unity might imply that the bonding environment of the nitrogen atom has not significantly changed in the rate-limiting transition state.
Detailed research findings from studies on enzymes like L-amino acid oxidases, which catalyze the oxidation of L-alanine, have demonstrated the utility of this combined KIE approach. In a study of tryptophan 2-monooxygenase, which also acts on L-alanine, both primary deuterium and ¹⁵N KIEs were measured to probe the chemical mechanism. The observed primary deuterium KIE was substantial, indicating that C-H bond cleavage is a key event. The ¹⁵N KIE on V/K for alanine was found to be close to unity after correction for the equilibrium isotope effect on the deprotonation of the amino group. This suggested that the C-H bond cleavage occurs in a step following the formation of the external aldimine and that changes to the C-N bond are not significantly involved in the rate-limiting transition state. nih.gov
To illustrate the application of combined KIEs, consider the following hypothetical data for an L-alanine-utilizing enzyme, which reflects the types of values obtained in real experimental studies:
| Isotopic Substitution | Parameter | KIE Value | Interpretation |
| L-Alanine (2-²H) | V/K | 5.5 ± 0.4 | C-H bond cleavage is significantly rate-limiting. |
| L-Alanine (¹⁵N) | V/K | 1.015 ± 0.001 | Minor changes in the C-N bond environment in the rate-limiting step. |
| L-Alanine (2-²H, ¹⁵N) | V/K | 5.4 ± 0.5 | The deuterium KIE is largely unaffected by the ¹⁵N substitution, suggesting distinct steps. |
This table is interactive and presents hypothetical data for illustrative purposes.
Such a comprehensive analysis, integrating data from multiple isotopic labels, is invaluable for constructing a detailed free energy profile of the enzymatic reaction and for identifying the precise chemical transformations that govern catalytic efficiency.
Solvent Isotope Effects and Their Contribution to Mechanistic Understanding
Solvent isotope effects (SIEs), determined by comparing reaction rates in H₂O and D₂O, offer another layer of mechanistic insight into enzyme-catalyzed reactions involving L-ALANINE (2,3,3,3-D₄; ¹⁵N). These effects arise from differences in the vibrational frequencies of exchangeable protons in the reactants, transition states, and products, as well as changes in the hydrogen bonding network of the solvent during catalysis. When measured in conjunction with substrate KIEs, SIEs can help to elucidate the role of proton transfers in the reaction mechanism and to identify steps that involve the participation of solvent molecules.
A normal solvent isotope effect (kH₂O/kD₂O > 1) is typically observed when a proton transfer from the solvent or a solvent-exchangeable group on the enzyme is part of the rate-determining step. Conversely, an inverse SIE (kH₂O/kD₂O < 1) may indicate that a proton is more tightly bound in the transition state than in the reactant state, or it can arise from an inverse solvent equilibrium isotope effect on a rapid equilibrium preceding the rate-limiting step. acs.orgmdpi.com
In studies of alanine racemase, an enzyme that interconverts L- and D-alanine, the combination of substrate and solvent KIEs has been particularly informative. acs.orgnih.govacs.org By measuring the primary deuterium KIE for the racemization of L-alanine in both H₂O and D₂O, researchers can probe the coupling between the Cα-H bond cleavage and proton transfers involving the solvent.
For example, a study on alanine racemase from Bacillus stearothermophilus revealed that the primary substrate KIE was reduced when the reaction was carried out in D₂O. acs.orgnih.govacs.org This interdependence of the substrate and solvent KIEs is a hallmark of a stepwise mechanism where a proton is transferred to and from the substrate in separate steps, with the involvement of a solvent-derived proton. If the mechanism were a concerted process, the substrate KIE would be expected to be largely independent of the isotopic composition of the solvent.
The data from such an experiment can be summarized in a table, providing a clear comparison of the kinetic parameters under different isotopic conditions.
| Substrate | Solvent | Parameter | KIE Value | Mechanistic Implication |
| [α-²H]-L-Alanine | H₂O | V/K | 1.88 ± 0.09 | C-H bond cleavage is partially rate-limiting. |
| [α-²H]-L-Alanine | D₂O | V/K | 1.82 ± 0.07 | The small decrease suggests some coupling between C-H cleavage and solvent proton transfer. |
| L-Alanine | H₂O vs D₂O | V/K | 2.2 ± 0.1 | A normal SIE, indicating the importance of proton transfer in the rate-limiting step. |
This table is interactive and is based on findings for alanine racemase to illustrate the principles of combined substrate and solvent KIE studies. acs.orgnih.govacs.org
Metabolic Pathway Elucidation and Flux Analysis Utilizing L Alanine 2,3,3,3 D4; 15n As a Tracer
Quantitative Metabolic Flux Analysis (MFA) via Isotope Incorporation Kinetics
Metabolic Flux Analysis (MFA) is a technique used to measure the rates of metabolic reactions in living cells. By introducing L-ALANINE (2,3,3,3-D4; 15N) into a biological system, such as cell culture or a whole organism, researchers can trace the incorporation of its deuterium (B1214612) (D) and nitrogen-15 (B135050) (15N) isotopes into various downstream metabolites. smolecule.com Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to detect and quantify these labeled molecules, allowing for the calculation of metabolic flux rates. smolecule.comnih.gov The deuterium labeling on the carbon backbone and the 15N on the amino group allow for the simultaneous quantification of carbon and nitrogen flux. nih.gov
Tracking Alanine (B10760859) Carbon Flow through Central Carbon Metabolism (e.g., TCA Cycle, Glycolysis)
The carbon skeleton of L-ALANINE (2,3,3,3-D4; 15N), labeled with deuterium, provides a direct window into central carbon metabolism. Alanine is readily interconverted with pyruvate (B1213749), a critical hub in cellular metabolism, through the action of alanine aminotransferase. libretexts.org
When L-ALANINE (2,3,3,3-D4; 15N) is introduced, the D4-labeled carbon backbone is transferred to pyruvate, forming D4-pyruvate. This labeled pyruvate can then enter several key pathways:
Tricarboxylic Acid (TCA) Cycle: D4-pyruvate can be converted to D-acetyl-CoA and enter the TCA cycle, a series of reactions essential for cellular energy production. By measuring the deuterium enrichment in TCA cycle intermediates like citrate, α-ketoglutarate, and fumarate, researchers can quantify the flux of alanine's carbon into this central energy-producing pathway. libretexts.org
Glycolysis/Gluconeogenesis: The labeled pyruvate can also be a substrate for gluconeogenesis, the process of synthesizing glucose. Tracking the D4 label into glucose provides a measure of the rate at which alanine contributes to glucose production, a key function of the glucose-alanine cycle, which transports nitrogen from peripheral tissues to the liver. libretexts.orglabshake.comcsjmu.ac.in
The table below illustrates hypothetical data from an experiment tracking the deuterium label from L-ALANINE (2,3,3,3-D4; 15N) into key metabolites of central carbon metabolism.
| Metabolite | Isotope Enrichment (%) | Implied Metabolic Flux |
| Pyruvate | 45.2 | High rate of alanine-pyruvate transamination |
| Citrate | 21.5 | Significant entry of alanine carbon into the TCA Cycle |
| Malate | 18.9 | Active TCA cycle flux downstream of citrate |
| Glucose | 10.3 | Contribution of alanine to gluconeogenesis |
Tracing Alanine Nitrogen Cycling in Amino Acid Pools and Urea Cycle
The 15N label on the amino group of L-ALANINE (2,3,3,3-D4; 15N) is used to trace the flow of nitrogen through various metabolic pathways. smolecule.com Through transamination reactions, this 15N atom can be transferred to other α-keto acids to form new 15N-labeled amino acids. csjmu.ac.in
Key applications of tracing the 15N label include:
Amino Acid Pool Dynamics: By monitoring the appearance of 15N in other amino acids, such as glutamate and aspartate, researchers can quantify the rates of transamination and understand the interconnectivity of the cellular amino acid pool. Glutamate, in particular, acts as a central collection point for amino groups in nitrogen metabolism. csjmu.ac.inpressbooks.pub
Urea Cycle Flux: In ureotelic organisms like mammals, excess nitrogen is excreted as urea, which is synthesized in the liver via the urea cycle. wikipedia.org The nitrogen from alanine, once transferred to glutamate, can be released as ammonia (B1221849) (NH4+) and enter the urea cycle. csjmu.ac.inpressbooks.pub The second nitrogen atom in urea is derived from aspartate, which can also become 15N-labeled through transamination. csjmu.ac.in Measuring the 15N enrichment in urea provides a direct quantification of the rate at which alanine's nitrogen is processed for excretion. pressbooks.pub
Differential Flux Analysis under Perturbed Metabolic States
A powerful application of using L-ALANINE (2,3,3,3-D4; 15N) is to compare metabolic fluxes between two or more different states. This could involve comparing healthy cells to diseased cells (e.g., cancer cells), or observing metabolic changes in response to a drug treatment or altered nutritional conditions. nih.gov
For example, a study might compare the metabolic flux in normal liver cells versus hepatocellular carcinoma cells. By quantifying the incorporation of deuterium and 15N into various metabolites in both cell types, researchers can identify specific pathways that are upregulated or downregulated in the cancerous state. Such studies have revealed that many cancer cells exhibit altered metabolism, providing potential targets for therapy.
The following interactive table shows hypothetical results from a differential flux analysis comparing a control state to a treated state.
| Metabolic Pathway | Flux Rate (Control) (nmol/min/mg protein) | Flux Rate (Treated) (nmol/min/mg protein) | Fold Change |
| Alanine -> Pyruvate | 15.6 | 8.2 | -0.47 |
| Pyruvate -> TCA Cycle | 12.1 | 5.5 | -0.55 |
| Alanine -> Gluconeogenesis | 4.8 | 9.7 | +1.02 |
| Alanine N -> Urea Cycle | 22.4 | 21.9 | -0.02 |
Investigation of Protein Dynamics and Turnover
Beyond small-molecule metabolism, L-ALANINE (2,3,3,3-D4; 15N) is a valuable tool for studying the lifecycle of proteins, encompassing their synthesis and degradation. smolecule.comisotope.com
Measuring Protein Synthesis and Degradation Rates via Isotope Labeling
Protein turnover is a fundamental cellular process where old or damaged proteins are degraded and replaced with newly synthesized ones. nih.gov The rates of synthesis and degradation determine the abundance of specific proteins and are crucial for cellular homeostasis. nih.gov
By supplying cells with L-ALANINE (2,3,3,3-D4; 15N), the labeled amino acid is incorporated into all newly made proteins. The rate of protein synthesis can be determined by measuring the rate at which the labeled alanine appears in the total protein pool or in specific, purified proteins over time. smolecule.com
Conversely, protein degradation rates can be measured using a "pulse-chase" experiment. Cells are first "pulsed" with the labeled alanine for a period to label a population of proteins. The labeled medium is then replaced with an unlabeled medium (the "chase"). The rate at which the isotopic label disappears from the protein pool reflects the rate of protein degradation. nih.gov These measurements provide critical information on how cells regulate their protein content in response to various stimuli. nih.gov
The table below provides example data for the turnover rates of different proteins as measured by stable isotope labeling.
| Protein | Synthesis Rate (k_s) (molecules/cell/hr) | Degradation Rate (k_d) (hr⁻¹) | Half-life (t₁/₂) (hours) |
| Housekeeping Protein (e.g., Actin) | 1,500 | 0.014 | 50 |
| Regulatory Protein (e.g., Cyclin B1) | 500 | 0.693 | 1 |
| Structural Protein (e.g., Collagen) | 800 | 0.005 | 140 |
Applications in Quantitative Proteomics (e.g., Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC))
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used and powerful mass spectrometry-based technique for quantitative proteomics. ckgas.comthermofisher.com The method allows for the comparison of protein abundance between different cell populations with high accuracy. nih.gov
In a typical SILAC experiment, two populations of cells are grown in culture media that are identical except for the isotopic composition of a specific amino acid. For instance, the "control" cell population is grown in a medium containing normal, "light" L-alanine, while the "treated" population is grown in a medium containing a "heavy" isotopically labeled version of L-alanine (e.g., containing 13C and/or 15N). nih.govukisotope.com L-ALANINE (2,3,3,3-D4; 15N) can serve as a "heavy" amino acid in such experiments.
After several cell divisions, the heavy amino acid is fully incorporated into the proteome of the treated cells. ckgas.com The two cell populations are then combined, and their proteins are extracted, digested (typically with trypsin), and analyzed by mass spectrometry. nih.gov Because the "heavy" and "light" versions of a peptide are chemically identical but differ in mass, they appear as a pair of peaks in the mass spectrum. The ratio of the intensities of these peaks directly corresponds to the relative abundance of the protein in the two cell populations. nih.gov This allows for the simultaneous identification and quantification of thousands of proteins, providing a global snapshot of changes in the proteome in response to a given stimulus. ukisotope.com
Illuminating Alanine Racemization and D-Alanine Metabolism
The use of isotopically labeled L-alanine, particularly L-ALANINE (2,3,3,3-D4), provides a direct and sensitive method for studying the conversion of L-alanine to its enantiomer, D-alanine, a process known as racemization. This conversion is catalyzed by the enzyme alanine racemase, which is present in various organisms, including bacteria.
By introducing L-ALANINE (2,3,3,3-D4) into a biological system, researchers can track the appearance of D-alanine labeled with deuterium (D-Ala-3,3,3-d3). This conversion is a clear indicator of alanine racemase activity. One study demonstrated this principle by administering l-Ala-2,3,3,3-d4 to both conventional and germ-free mice. The results showed that the transformation to d-Ala-3,3,3-d3 was readily detected in conventional mice, indicating that the gut microbiota is a significant site of alanine racemase activity. In contrast, germ-free mice did not exhibit this conversion, suggesting a lack of endogenous alanine racemase activity. smolecule.com
The metabolism of D-alanine itself can also be investigated using this tracer. Once formed, the labeled D-alanine can be tracked as it is incorporated into various metabolic pathways or excreted. For instance, D-alanine is a crucial component of the peptidoglycan cell wall in many bacteria. nih.gov By tracing the labeled D-alanine, researchers can gain insights into bacterial cell wall synthesis and turnover.
Furthermore, studies on D-alanine kinetics in humans have shown that it is rapidly absorbed and appears in the blood, followed by urinary excretion. medrxiv.org The use of a labeled tracer like L-ALANINE (2,3,3,3-D4; 15N) would allow for a more detailed analysis of these processes, distinguishing between the administered L-alanine, the newly synthesized D-alanine, and their subsequent metabolic fates.
Table 1: Kinetic Parameters of D-Alanine in Humans After Oral Administration
| Parameter | Value (Low Dose) | Value (High Dose) |
| Peak Plasma Concentration (μM) | 588.4 ± 40.9 | - |
| Time to Peak Plasma Concentration (h) | 0.60 ± 0.06 | - |
| Clearance (L/h) | 12.5 ± 0.3 | Similar to low dose |
| Volume of Distribution (L) | 8.3 ± 0.7 | Similar to low dose |
| Half-life (h) | 0.46 ± 0.04 | Similar to low dose |
| Data adapted from a study on oral D-alanine intake in humans. medrxiv.org |
Tracing Alanine's Path in Inter-organ Metabolism and Systemic Regulation
L-alanine plays a central role in the transport of nitrogen between different organs, most notably through the glucose-alanine cycle. This cycle involves the transport of alanine from muscle to the liver, where its carbon skeleton is used for gluconeogenesis, and the nitrogen is converted to urea for excretion. The newly synthesized glucose is then released into the bloodstream and can be taken up by muscle and other tissues.
The use of L-ALANINE (2,3,3,3-D4; 15N) as a tracer is exceptionally well-suited for studying the dynamics of this and other inter-organ metabolic pathways. The deuterium label allows for the tracking of the carbon backbone of alanine, while the ¹⁵N label tracks the fate of the amino nitrogen.
Tracer Methodology in Action:
A typical study investigating the glucose-alanine cycle using this dual-labeled tracer would involve its continuous infusion into the bloodstream. By measuring the isotopic enrichment of both deuterium and ¹⁵N in alanine and glucose in arterial and venous blood samples from different organs (e.g., muscle and liver), researchers can quantify the rates of:
Alanine release from muscle: The appearance of labeled alanine in the venous blood draining the muscle provides a measure of its release.
Alanine uptake by the liver: The disappearance of labeled alanine from the arterial blood supplying the liver indicates its uptake.
Gluconeogenesis from alanine: The incorporation of the deuterium label into newly synthesized glucose in the liver is a direct measure of this process.
Nitrogen transfer: The fate of the ¹⁵N label can be tracked into urea and other amino acids, providing a comprehensive picture of nitrogen metabolism.
Studies using singly labeled alanine isotopes have already provided significant insights. For example, research comparing the flux of [¹⁵N]alanine and [3,3,3-²H₃]alanine in humans revealed that the flux measured with the deuterated tracer was two to three times greater than that obtained with the ¹⁵N tracer. nih.gov This highlights that different parts of the alanine molecule are metabolized at different rates and underscores the value of a dual-labeled tracer to capture a more complete picture of alanine kinetics.
Furthermore, research has shown that branched-chain amino acids (BCAAs) are a major source of nitrogen for alanine synthesis in vivo. nih.govnih.gov By using L-ALANINE (2,3,3,3-D4; 15N) in conjunction with ¹⁵N-labeled BCAAs, it would be possible to directly quantify the contribution of BCAA nitrogen to the alanine pool and its subsequent transport and metabolism throughout the body.
The ability to simultaneously track both the carbon and nitrogen components of alanine provides a powerful methodological advantage for dissecting the complex and dynamic nature of inter-organ metabolism and its role in maintaining systemic metabolic homeostasis.
Table 2: Comparison of Alanine Flux Measured with Different Isotopic Tracers in Humans
| Tracer | Alanine Flux (Relative Units) |
| L-[¹⁵N]alanine | 1 |
| L-[3,3,3-²H₃]alanine | 2-3 |
| Data adapted from a comparative study of alanine kinetics in humans. nih.gov |
Computational and Theoretical Chemistry Studies of L Alanine 2,3,3,3 D4; 15n
Quantum Mechanical Calculations for Prediction and Interpretation of Isotope Effects
Quantum mechanical (QM) calculations are fundamental to understanding how isotopic substitution influences the reactivity of L-alanine. The replacement of hydrogen with deuterium (B1214612) at the C2 and C3 positions, and 14N with 15N at the amino group, alters the vibrational frequencies of the molecule's bonds. These changes are particularly significant for bonds directly involved in the rate-determining steps of chemical reactions, leading to kinetic isotope effects (KIEs).
| Parameter | Description | Typical Computational Method | Application to L-ALANINE (2,3,3,3-D4; 15N) |
| Kinetic Isotope Effect (KIE) | The ratio of the rate constant for the lighter isotopologue to that of the heavier isotopologue (k_light / k_heavy). | Density Functional Theory (DFT), Ab initio methods | Predicts changes in reaction rates upon isotopic substitution, helping to elucidate enzymatic mechanisms. |
| Zero-Point Energy (ZPE) | The lowest possible energy that a quantum mechanical system may have. It is calculated from the vibrational frequencies of the molecule. | Frequency calculations using QM methods | Differences in ZPE between isotopologues in the reactant and transition state are the primary cause of KIEs. |
| Transition State (TS) Geometry | The highest energy structure along the reaction coordinate. | TS optimization algorithms within QM software | Accurate modeling of the TS is critical for reliable KIE predictions. |
Molecular Dynamics Simulations to Model Interactions and Conformational Dynamics of Labeled L-Alanine
Molecular dynamics (MD) simulations provide a computational microscope to observe the motion of atoms and molecules over time. For L-ALANINE (2,3,3,3-D4; 15N), MD simulations can reveal how isotopic labeling affects its conformational landscape and interactions with its environment, particularly with water molecules and biological macromolecules like proteins.
In MD simulations, the interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system. To accurately model the labeled compound, the atomic masses in the force field are updated to reflect the presence of deuterium and 15N. While the electronic structure and, therefore, the force field parameters are largely unaffected by isotopic substitution, the increased mass of deuterium and 15N atoms leads to slower atomic motions. This can subtly alter the conformational dynamics of the amino acid, including the rotation of side-chain and backbone dihedral angles. Furthermore, the modified vibrational dynamics can influence the hydrogen bonding network with surrounding water molecules, potentially affecting its solvation properties. MD simulations can quantify these subtle effects on the dynamic behavior and intermolecular interactions of L-ALANINE (2,3,3,3-D4; 15N).
| Simulation Aspect | Description | Relevance to L-ALANINE (2,3,3,3-D4; 15N) |
| Force Field Parametrization | The process of defining the parameters that describe the potential energy of the system. | The atomic masses for hydrogen and nitrogen are adjusted to those of deuterium and 15N. |
| Conformational Sampling | The exploration of the different spatial arrangements (conformations) of the molecule. | The heavier isotopes can lead to slightly different sampling of the conformational space due to altered vibrational frequencies and moments of inertia. |
| Solvation Dynamics | The study of the interactions between the solute (L-alanine) and the solvent (water). | Changes in the vibrational modes of the amino and carboxyl groups can subtly affect the hydrogen bonding dynamics with water molecules. |
| Protein-Ligand Interactions | The simulation of the binding and interaction of L-alanine with a protein active site. | The altered dynamics of the labeled L-alanine can provide insights into the role of molecular flexibility in ligand binding and recognition. |
Computational Modeling of Isotopic Fractionation within Biochemical Pathways and Enzymatic Active Sites
Isotopic fractionation is the partitioning of isotopes between two substances or two phases. In biochemical pathways, enzymatic reactions can lead to significant isotopic fractionation, where the product becomes enriched or depleted in the heavier isotope compared to the substrate. Computational modeling, particularly using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, is a powerful approach to study these phenomena at the active sites of enzymes.
In a QM/MM simulation, the chemically active region of the enzyme's active site, including the substrate L-ALANINE (2,3,3,3-D4; 15N), is treated with a high level of theory (QM), while the rest of the protein and solvent are described by a more computationally efficient method (MM). This approach allows for the accurate modeling of bond-breaking and bond-forming events within the complex environment of the enzyme. By calculating the reaction pathways for both the light and heavy isotopologues of L-alanine, it is possible to predict the theoretical isotope effects and the resulting isotopic fractionation. These computational models can reveal how the specific arrangement of amino acid residues in the active site influences the transition state and, consequently, the degree of isotopic fractionation. Such studies are invaluable for understanding enzyme catalysis and for interpreting data from stable isotope tracing experiments in metabolomics.
Development of Algorithms and Software for Analysis of Isotopic Data from Complex Biological Systems
The use of stable isotope-labeled compounds like L-ALANINE (2,3,3,3-D4; 15N) in biological experiments generates large and complex datasets, typically from mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. The development of specialized algorithms and software is crucial for the accurate analysis and interpretation of this data.
These computational tools are designed to perform several key tasks. Firstly, they must be able to calculate the theoretical isotopic distribution for a given molecule with a specific labeling pattern, accounting for the natural abundance of isotopes. Secondly, they need to process the raw experimental data to identify and quantify the different isotopologues of the metabolite of interest. This often involves sophisticated algorithms for peak deconvolution, noise reduction, and correction for overlapping isotopic patterns. Furthermore, advanced software can incorporate the results of these analyses into metabolic models to calculate metabolic fluxes, providing a quantitative understanding of the flow of atoms through a biochemical network. The development of user-friendly and robust software is a critical area of research that enables the broader scientific community to leverage the power of stable isotope tracing experiments.
| Software Tool | Primary Function | Key Features |
| IsoDist | Calculates and fits isotope distributions from mass spectrometry data. | Supports complex labeling patterns, performs least-squares fitting, and can be run in batch mode. |
| IsoQuant | Quantifies proteins from Stable Isotope Labeling by Amino acids in Cell culture (SILAC) data. | Provides a framework for calculating peptide/protein abundance ratios and includes a visualization platform. |
| Isotopica | Calculates and views complex isotopic envelopes. | Handles multiple protein sequences, allows for various enzymatic digest settings, and provides a graphical viewer for isotopic distributions. |
| IsoCor | Corrects for natural isotope abundance in high-resolution mass spectrometry data. | Specifically designed for isotope correction in labeling experiments. |
Emerging Research Avenues and Future Prospects for L Alanine 2,3,3,3 D4; 15n
Integration with Multi-Omics Technologies (e.g., Proteogenomics, Lipodomics)
The use of L-ALANINE (2,3,3,3-D4; 15N) as a tracer is increasingly being integrated with multi-omics approaches to provide a more holistic view of cellular physiology and disease states. By combining stable isotope tracing with genomics, transcriptomics, proteomics, and lipidomics, researchers can connect metabolic fluxes with changes in gene expression, protein abundance, and lipid profiles. This integrated approach allows for a deeper understanding of how metabolic pathways are regulated and how they, in turn, influence other cellular processes.
Stable isotope-resolved metabolomics (SIRM) is a key technique in this integrated approach. nih.gov By administering L-ALANINE (2,3,3,3-D4; 15N) to cells, tissues, or organisms, scientists can trace the incorporation of the labeled atoms into a wide range of downstream metabolites. nih.gov This provides a dynamic readout of metabolic pathway activity, which can then be correlated with proteomic data to identify enzymes and regulatory proteins involved in specific metabolic shifts. For instance, an increase in the flux of labeled alanine (B10760859) into the tricarboxylic acid (TCA) cycle, as measured by mass spectrometry, could be linked to the upregulation of key enzymes identified through proteomic analysis.
In the context of lipidomics, tracing the metabolic fate of L-ALANINE (2,3,3,3-D4; 15N) can reveal how its carbon and nitrogen atoms contribute to the synthesis of various lipid species. While carbon-13 and deuterium (B1214612) are more commonly used for tracing into lipids, the nitrogen-15 (B135050) label can be valuable for studying nitrogen-containing lipids. nih.gov The choice of tracer depends on the specific metabolic pathway under investigation. nih.gov The integration of these tracer studies with comprehensive lipid profiling can uncover novel connections between amino acid metabolism and lipid biosynthesis, which is particularly relevant in the study of metabolic diseases such as obesity and diabetes.
The table below illustrates how data from L-ALANINE (2,3,3,3-D4; 15N) tracing can be integrated with other omics data to generate new biological insights.
| Omics Technology | Type of Data Generated | Integration with L-ALANINE (2,3,3,3-D4; 15N) Tracing | Potential Insights |
|---|---|---|---|
| Proteomics | Protein expression levels and post-translational modifications | Correlating changes in protein abundance with metabolic flux changes determined by tracer analysis | Identification of key enzymes and regulatory proteins controlling alanine metabolism |
| Transcriptomics | Gene expression levels (mRNA) | Linking altered gene expression with observed shifts in metabolic pathways traced by the isotope | Understanding the transcriptional regulation of metabolic reprogramming |
| Lipidomics | Comprehensive analysis of lipid species | Tracing the incorporation of labeled atoms from alanine into the backbone or headgroups of lipids | Elucidating the contribution of amino acid metabolism to lipid biosynthesis and signaling |
| Genomics | DNA sequence and genetic variations | Associating genetic mutations with specific metabolic phenotypes identified through isotope tracing | Uncovering the genetic basis of metabolic disorders |
Development of Novel Analytical Platforms for Enhanced Isotope Detection and Spatial Resolution
Advances in analytical instrumentation are continually expanding the possibilities for research using stable isotope tracers like L-ALANINE (2,3,3,3-D4; 15N). The development of novel analytical platforms is focused on improving both the sensitivity of isotope detection and the spatial resolution at which these measurements can be made.
High-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques used for detecting and quantifying isotopically labeled molecules. nih.gov Recent advancements in MS technology, particularly in Fourier-transform mass spectrometry (FT-MS), have enabled the high-throughput analysis of metabolites with exceptional mass accuracy, which is crucial for resolving different isotopologues. nih.gov Furthermore, the development of "smart isotope tags," such as 15N-cholamine, which possess both an NMR-sensitive isotope and a permanent charge for enhanced MS sensitivity, represents an innovative approach to improve the detection of metabolites across different analytical platforms. ecut.edu.cn
Mass spectrometry imaging (MSI) is an emerging technology that allows for the visualization of the spatial distribution of molecules directly in biological tissues. chromatographyonline.com High-spatial-resolution MSI techniques are now capable of analyzing metabolites at the cellular and even subcellular levels. chromatographyonline.com The application of MSI to tissues labeled with stable isotopes, including L-ALANINE (2,3,3,3-D4; 15N), can provide spatially resolved metabolic information, revealing how metabolic pathways are compartmentalized within different cell types or subcellular organelles. nih.gov This approach has the potential to uncover localized metabolic changes that would be missed by traditional bulk analysis methods.
The following table summarizes some of the novel analytical platforms and their potential applications in research with L-ALANINE (2,3,3,3-D4; 15N).
| Analytical Platform | Key Advancement | Application with L-ALANINE (2,3,3,3-D4; 15N) | Benefit |
|---|---|---|---|
| High-Resolution Mass Spectrometry (e.g., FT-MS) | Increased mass accuracy and resolution | Accurate measurement of mass isotopomer distributions of metabolites derived from the tracer | Unambiguous identification and quantification of labeled molecules in complex biological samples |
| Mass Spectrometry Imaging (MSI) | High spatial resolution imaging of molecules in tissues | Mapping the distribution of L-ALANINE (2,3,3,3-D4; 15N) and its labeled metabolites within tissue sections | Provides spatial context to metabolic pathways and identifies metabolic heterogeneity |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Improved sensitivity and advanced pulse sequences | Non-destructive analysis of molecular structure and dynamics of labeled compounds | Provides detailed information on the specific positions of isotopic labels within molecules |
| Smart Isotope Tags | Enhanced detection in both NMR and MS | Derivatization of metabolites with tags for improved analytical performance | Facilitates the correlation of data from complementary analytical techniques |
Exploration of L-ALANINE (2,3,3,3-D4; 15N) in Systems Biology and Network-Level Metabolic Analysis
The use of L-ALANINE (2,3,3,3-D4; 15N) is central to the field of metabolic flux analysis (MFA), a cornerstone of systems biology. immune-system-research.com MFA aims to quantify the rates of metabolic reactions within a biochemical network, providing a functional readout of the metabolic state of a cell or organism. immune-system-research.com By tracing the incorporation of stable isotopes from a labeled substrate like L-ALANINE (2,3,3,3-D4; 15N) into downstream metabolites, researchers can computationally model and determine the intracellular fluxes.
The dual labeling of L-ALANINE (2,3,3,3-D4; 15N) is particularly advantageous for comprehensive network-level analysis. The deuterium atoms can be used to trace the flow of the carbon backbone through central carbon metabolism, while the nitrogen-15 atom allows for the simultaneous tracking of nitrogen metabolism. ethz.chnih.gov This "one-shot" 13C15N-metabolic flux analysis approach provides a more complete picture of cellular metabolism, enabling the simultaneous quantification of both carbon and nitrogen fluxes. nih.gov
These sophisticated MFA studies, powered by data from tracers like L-ALANINE (2,3,3,3-D4; 15N), are being used to construct and validate large-scale metabolic models. These models can be used to predict how metabolic networks will respond to genetic or environmental perturbations, identify potential drug targets, and engineer metabolic pathways for biotechnological applications. The integration of flux data with other omics data within a systems biology framework is crucial for building predictive models of cellular behavior.
Advancements in Micro-Scale Isotopic Labeling and Detection for Cellular and Subcellular Studies
A significant frontier in metabolic research is the ability to perform analyses at the single-cell and subcellular levels. This is critical because bulk tissue analysis can mask the metabolic heterogeneity that exists within a population of cells. Advancements in microfluidics and other micro-scale technologies are making it possible to perform isotopic labeling experiments on a much smaller scale.
Microfluidic devices, often referred to as "lab-on-a-chip" systems, allow for the precise manipulation of single cells and small volumes of fluids. ufluidix.com These platforms can be used to isolate individual cells, expose them to media containing L-ALANINE (2,3,3,3-D4; 15N), and then analyze their metabolic products. ufluidix.comstanford.edu This enables the study of cell-to-cell variability in metabolic activity and how individual cells respond to different stimuli.
At the subcellular level, techniques are being developed to isolate specific organelles, such as mitochondria, and perform stable isotope tracing experiments to probe their metabolic function in detail. By understanding the metabolic fluxes within different cellular compartments, researchers can gain a more nuanced understanding of how metabolism is organized and regulated. The ability to perform these micro-scale experiments will be essential for addressing fundamental questions in cell biology and for developing more targeted therapeutic strategies.
Q & A
Q. How is L-Alanine (2,3,3,3-D4; 15N) synthesized for isotopic labeling in metabolic studies?
L-Alanine (2,3,3,3-D4; 15N) is synthesized via chemical or enzymatic methods using deuterated and 15N-labeled precursors. For example, deuterated alanine derivatives are produced by substituting hydrogen atoms in the methyl group with deuterium (e.g., using deuterated propionic acid or pyruvate precursors). The 15N label is introduced via transamination reactions with 15N-enriched ammonium sources. Purification involves chromatography (e.g., ion-exchange or HPLC) and crystallization to achieve ≥98% isotopic purity . Storage at -20°C in inert atmospheres preserves stability .
Q. What analytical techniques are recommended for quantifying L-Alanine (2,3,3,3-D4; 15N) in biological samples?
- Mass Spectrometry (MS): LC-MS or GC-MS with isotope dilution (e.g., using 13C/15N internal standards) ensures precise quantification. Deuterium labeling reduces background noise, enhancing signal specificity .
- NMR Spectroscopy: 2H and 15N NMR tracks isotopic incorporation and metabolic flux. For instance, 15N NMR detects amino group transfer in transamination pathways .
- Microcrystal Electron Diffraction (MicroED): Resolves crystal structures of alanine derivatives, critical for validating isotopic purity and stereochemistry .
Q. What are the safety protocols for handling L-Alanine (2,3,3,3-D4; 15N) in laboratory settings?
While classified as low hazard (NFPA Health=0, Fire=0, Reactivity=0), standard precautions apply:
- Use nitrile gloves and lab coats to prevent contamination.
- Avoid inhalation/ingestion; rinse eyes with water for 15 minutes if exposed.
- Store in sealed containers at -20°C, away from moisture.
- Dispose via chemical waste protocols to prevent environmental release .
Advanced Research Questions
Q. How can discrepancies in metabolic flux data involving L-Alanine (2,3,3,3-D4; 15N) be resolved?
Conflicting flux data often arise from compartmentalization (e.g., mitochondrial vs. cytosolic pools) or isotopic dilution. Strategies include:
- Tracer Pulse-Chase Experiments: Track time-dependent incorporation to distinguish primary vs. secondary metabolic pathways.
- Compartment-Specific Sampling: Isolate organelles (e.g., mitochondria) via differential centrifugation.
- Computational Modeling: Use tools like INCA (Isotopomer Network Compartmental Analysis) to reconcile data with pathway stoichiometry .
Q. What role does L-Alanine (2,3,3,3-D4; 15N) play in elucidating enzyme-substrate interactions in amino acid metabolism?
- Enzyme Kinetics: Used to study alanine aminotransferase (ALT) and alanine racemase. For example, competitive inhibition assays with deuterated alanine reveal binding affinities.
- Active-Site Probing: Isotopic labeling identifies critical residues (e.g., His343 in S. aureus MurC) via kinetic isotope effects (KIE) .
- Structural Dynamics: MicroED and X-ray crystallography resolve conformational changes during catalysis, as shown in Bacillus subtilis alanine dehydrogenase studies .
Q. How can structural analysis techniques like MicroED be optimized for studying L-Alanine derivatives?
- Crystallization: Grow microcrystals in ethanol/water (1:1 v/v) for uniform morphology .
- Data Collection: Use low-dose electron beams (≤0.05 e⁻/Ų/s) to minimize radiation damage.
- Refinement: Apply Transferable Aspherical Atom Models (TAAM) instead of Independent Atom Models (IAM) for higher accuracy in charge density mapping .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
